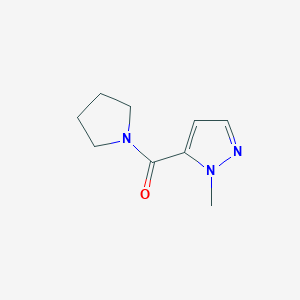

![molecular formula C12H12N2O B6496668 2-methyl-5-[(5-methylpyridin-2-yl)oxy]pyridine CAS No. 2640947-89-1](/img/structure/B6496668.png)

2-methyl-5-[(5-methylpyridin-2-yl)oxy]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methylpyridine, also known as 2-picoline, is a colorless liquid with an unpleasant odor similar to pyridine . It’s mainly used to make vinylpyridine and the agrichemical nitrapyrin . 2-Methyl-2-((5-methylpyridin-2-yl)oxy)propanoic acid is a related compound with a molecular weight of 195.22 .

Synthesis Analysis

2-Methylpyridine is mainly produced by two principal routes . One method involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst . Another method involves the condensation of acetone and acrylonitrile to give 5-oxohexanenitrile, which then cyclizes to give 2-picoline .Molecular Structure Analysis

The molecular formula of 2-Methylpyridine is C6H7N . The molecular formula of 2-Methyl-2-((5-methylpyridin-2-yl)oxy)propanoic acid is C10H13NO3 .Chemical Reactions Analysis

Most of the reactions of picoline are centered on the methyl group . For example, the principal use of 2-picoline is as a precursor of 2-vinylpyridine . The conversion is achieved by condensation with formaldehyde .Physical And Chemical Properties Analysis

2-Methylpyridine is a colorless liquid that has an unpleasant odor similar to pyridine . It has a density of 0.943 g/mL . It has a melting point of -70 °C and a boiling point of 128 to 129 °C . It is miscible in water .Applications De Recherche Scientifique

Flow Synthesis of 2-Methylpyridines

This compound can be synthesized using a simplified bench-top continuous flow setup . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .

Synthesis of 2-Methyl-5-Ethylpyridine

A novel synthesis route to produce 2-methyl-5-ethylpyridine (MEP) from the cyclic acetaldehyde ammonia trimer (AAT) has been explored . This reaction was studied in a semi-batch reactor in the presence of different promoters to adjust the pH of the reaction solution .

Intermediate in Organic Synthesis and Pharmaceuticals

5,5′-Dimethyl-2,2′-bipyridine, which can be derived from “2-methyl-5-[(5-methylpyridin-2-yl)oxy]pyridine”, is widely used as an intermediate in organic synthesis and pharmaceuticals .

Raw Material in the Synthesis of Dyestuffs and Agrochemicals

5,5′-Dimethyl-2,2′-bipyridine is also used as a raw material in the synthesis of dyestuffs and agrochemicals .

Precursor for the Preparation of 5-Methyl-5’vinyl-2,2’-Bipyridine

5,5′-Dimethyl-2,2′-bipyridine is used as a precursor for the preparation of 5-methyl-5’vinyl-2,2’-bipyridine .

Schiff Bases and Metal Complexes

The synthesis of Schiff bases and its metal complexes have drawn much attention due to their extensive applications . It was demonstrated that the complexes play an important role as antimicrobial, antioxidative, antibiotic and anticancer reagents .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-methyl-5-(5-methylpyridin-2-yl)oxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-3-6-12(14-7-9)15-11-5-4-10(2)13-8-11/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRQPTCKRHBDLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2=CN=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-[(5-methylpyridin-2-yl)oxy]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B6496586.png)

![N-[(1Z)-1,2-dihydroacenaphthylen-1-ylidene]hydroxylamine](/img/structure/B6496592.png)

![2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide](/img/structure/B6496614.png)

![11-methyl-12-octyl-13-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6496621.png)

![N-{2-butyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B6496635.png)

![7-hydroxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one](/img/structure/B6496646.png)

![2-[(quinolin-3-yl)carbamoyl]benzoic acid](/img/structure/B6496652.png)

![N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2,5-dimethoxybenzamide](/img/structure/B6496660.png)

![methyl 2-({7-[(2E)-but-2-en-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate](/img/structure/B6496686.png)

![(2E)-N-benzyl-3-(2-chlorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide](/img/structure/B6496687.png)

![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-2-yl)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6496696.png)